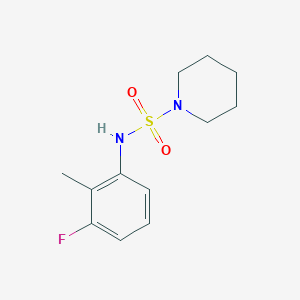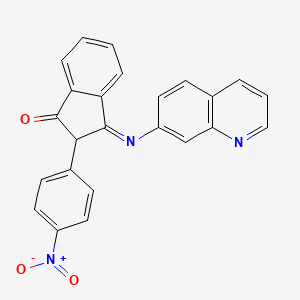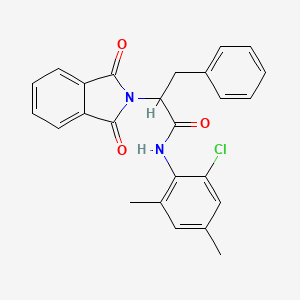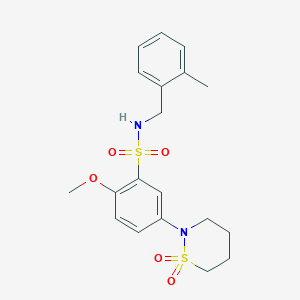![molecular formula C19H22N2O2S B4957712 4-butoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4957712.png)
4-butoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide, also known as BMB-4, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. BMB-4 has been found to exhibit promising anticancer activity and has been studied extensively in recent years.
Mechanism of Action
The exact mechanism of action of 4-butoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide is not fully understood, but it is believed to act on multiple targets within cancer cells. 4-butoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide has been found to inhibit the activity of several enzymes involved in cancer cell growth and proliferation, including topoisomerase II and tubulin. It has also been found to induce DNA damage and oxidative stress, leading to apoptosis and cell death.
Biochemical and Physiological Effects:
4-butoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. It has been shown to exhibit selectivity towards cancer cells, with higher cytotoxicity towards cancer cells compared to normal cells. 4-butoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
4-butoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide has several advantages for lab experiments, including its high yield and purity, low toxicity towards normal cells, and selectivity towards cancer cells. However, there are also limitations to its use, including its limited solubility in aqueous solutions, which can make it challenging to use in certain assays.
Future Directions
There are several future directions for the study of 4-butoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide. One area of research is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of research is the study of 4-butoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide in combination with other anticancer drugs to enhance their efficacy. Additionally, there is a need for further studies to elucidate the exact mechanism of action of 4-butoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide and to identify potential biomarkers for patient selection in clinical trials. Finally, there is a need for preclinical and clinical studies to evaluate the safety and efficacy of 4-butoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide in humans.
Conclusion:
In conclusion, 4-butoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide is a novel compound with promising anticancer activity. Its synthesis method has been optimized over the years, and it has been extensively studied for its scientific research application. 4-butoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide has been found to exhibit selectivity towards cancer cells, with minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. Further studies are needed to elucidate the exact mechanism of action of 4-butoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide and to evaluate its safety and efficacy in humans.
Synthesis Methods
The synthesis of 4-butoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide involves the reaction of 4-butoxybenzoyl chloride with 4-methylphenylthiourea in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain 4-butoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide in high yield and purity. The synthesis method has been optimized and improved over the years to increase the efficiency and yield of the reaction.
Scientific Research Applications
4-butoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide has been extensively studied for its anticancer activity and has shown promising results in various cancer cell lines. It has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 4-butoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide has also been studied for its potential use in combination therapy with other anticancer drugs to enhance their efficacy.
properties
IUPAC Name |
4-butoxy-N-[(4-methylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-3-4-13-23-17-11-7-15(8-12-17)18(22)21-19(24)20-16-9-5-14(2)6-10-16/h5-12H,3-4,13H2,1-2H3,(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCUYACLYAMDAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-[(4-methylphenyl)carbamothioyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)-N-[3-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B4957629.png)

![3-fluoro-2-(3-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B4957639.png)



![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2-nitrophenyl)amino]acrylonitrile](/img/structure/B4957674.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(4-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4957682.png)
![1-[(5-ethyl-3-thienyl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B4957687.png)
![(1-benzyl-4-piperidinyl)[3-(dimethylamino)-2,2-dimethylpropyl]amine](/img/structure/B4957694.png)
![ethyl N-[(4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-1-piperidinyl)carbonyl]glycinate](/img/structure/B4957699.png)
![2,4-dichloro-N-[2-(2-naphthyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4957700.png)
![(4-bromophenyl){[(4-bromophenyl)(ethyl)amino]methyl}ethylamine](/img/structure/B4957715.png)
![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4957723.png)